7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various aromatic groups
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl, methoxybenzyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds for various industrial purposes
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar compounds to 7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolopyrimidine derivatives, such as:
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure and are used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21ClN4O |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H21ClN4O/c1-32-22-13-7-18(8-14-22)15-28-25-24-23(19-5-3-2-4-6-19)16-31(26(24)30-17-29-25)21-11-9-20(27)10-12-21/h2-14,16-17H,15H2,1H3,(H,28,29,30) |
InChI Key |
HVFBMXABDVYYKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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